molecular formula C6H11NO3 B3325584 (2S,6R)-6-Methylmorpholine-2-carboxylic acid CAS No. 2165595-39-9

(2S,6R)-6-Methylmorpholine-2-carboxylic acid

Cat. No. B3325584
CAS RN: 2165595-39-9
M. Wt: 145.16 g/mol
InChI Key: PTEJYZZFUJQPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6R)-6-Methylmorpholine-2-carboxylic acid, also known as MeMOR, is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. MeMOR is a chiral molecule that exists in two enantiomeric forms, with (2S,6R)-MeMOR being the biologically active form.

Scientific Research Applications

(2S,6R)-6-Methylmorpholine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (2S,6R)-6-Methylmorpholine-2-carboxylic acid has been shown to enhance memory and cognitive function in animal models of these diseases. Additionally, (2S,6R)-6-Methylmorpholine-2-carboxylic acid has been studied for its potential as an analgesic and anti-inflammatory agent, as well as a treatment for cancer and viral infections.

Mechanism of Action

The exact mechanism of action of (2S,6R)-6-Methylmorpholine-2-carboxylic acid is not fully understood. However, studies have suggested that (2S,6R)-6-Methylmorpholine-2-carboxylic acid may act as a modulator of the glutamatergic system, which plays a key role in learning and memory processes. (2S,6R)-6-Methylmorpholine-2-carboxylic acid has also been shown to activate the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(2S,6R)-6-Methylmorpholine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that (2S,6R)-6-Methylmorpholine-2-carboxylic acid can increase the release of acetylcholine, a neurotransmitter that is important for memory and cognitive function. (2S,6R)-6-Methylmorpholine-2-carboxylic acid has also been shown to reduce inflammation and oxidative stress, which are both implicated in the pathogenesis of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S,6R)-6-Methylmorpholine-2-carboxylic acid in lab experiments is its unique structure, which allows for the development of novel drugs with improved pharmacological properties. (2S,6R)-6-Methylmorpholine-2-carboxylic acid is also relatively easy to synthesize, which makes it an attractive target for drug development. However, one of the limitations of using (2S,6R)-6-Methylmorpholine-2-carboxylic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to study in vitro.

Future Directions

There are many potential future directions for research on (2S,6R)-6-Methylmorpholine-2-carboxylic acid. One area of interest is the development of (2S,6R)-6-Methylmorpholine-2-carboxylic acid-based drugs for the treatment of neurological disorders. Another area of interest is the study of (2S,6R)-6-Methylmorpholine-2-carboxylic acid's effects on the immune system, particularly its potential as an immunomodulatory agent. Additionally, further research is needed to fully elucidate the mechanism of action of (2S,6R)-6-Methylmorpholine-2-carboxylic acid and its potential as a therapeutic target for a variety of diseases.

properties

IUPAC Name

(2S,6R)-6-methylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEJYZZFUJQPJK-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6R)-6-Methylmorpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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